Ethyl 7-methoxy-1H-indazole-3-carboxylate
Description
Contextualization within Indazole Chemistry and Derivatives
To appreciate the significance of Ethyl 7-methoxy-1H-indazole-3-carboxylate, it is essential to understand the chemical family to which it belongs.
Indazole-containing derivatives are recognized as one of the most important classes of heterocycles in drug discovery. nih.gov The indazole ring system is considered a "privileged scaffold," a term used to describe molecular structures that are capable of binding to multiple biological targets. This versatility has led to the development of numerous indazole-based compounds with a wide array of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties. nih.gov The ability of the indazole core to be variously substituted allows for the fine-tuning of its biological and pharmacokinetic profiles. nih.gov
Indazole, also known as benzopyrazole, is a bicyclic aromatic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.gov It exists in two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-form being the more thermodynamically stable and predominant tautomer. nih.gov This structural arrangement is found in a number of FDA-approved drugs, underscoring its therapeutic relevance. The indazole nucleus is a crucial component in various synthetic compounds that exhibit significant pharmacological activities and serve as important structural motifs in drug molecules. nih.gov
Significance of the this compound Core as a Research Scaffold
The specific structure of this compound, featuring a methoxy (B1213986) group at the 7-position and an ethyl carboxylate group at the 3-position, endows it with particular utility in research and development.
This compound is a key compound in pharmaceutical research, serving as an ideal starting point for the creation of more complex bioactive molecules. chemimpex.com The presence of the ethyl ester functionality provides a reactive handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction. These transformations open up pathways to a diverse range of derivatives. For instance, various N1-substituted derivatives of ethyl-1H-indazole-3-carboxylate have been synthesized and evaluated for their antiarthritic effects. nih.gov The methoxy group on the benzene ring can influence the electronic properties of the molecule and may contribute to improved solubility and bioavailability, which are desirable characteristics for potential drug candidates. chemimpex.com Researchers have utilized this compound in the development of novel therapeutic agents, particularly in the fields of oncology and neurology. chemimpex.com
A critical application of this indazole derivative is its role as a key intermediate in the synthesis of significant pharmaceutical compounds. The closely related 7-Methoxy-1H-indazole-3-carboxylic acid is a known intermediate in the synthesis of 7-Hydroxy Granisetron, a metabolite of Granisetron. usbio.net Granisetron is a serotonin (B10506) 5-HT3 receptor antagonist used as an antiemetic to treat nausea and vomiting, particularly following chemotherapy. usbio.netnih.gov This connection highlights the industrial and medicinal relevance of the 7-methoxy-1H-indazole-3-carboxylate core structure. Its utility as a precursor simplifies the synthetic routes to valuable pharmaceutical targets, making it an important asset in drug development pipelines. chemimpex.com
Scope and Research Focus on this compound
Current research on this compound and its derivatives is primarily focused on leveraging its structural attributes for the discovery of new therapeutic agents. The main areas of investigation include the synthesis of novel indazole-based compounds with potential applications as kinase inhibitors, anti-inflammatory agents, and anticancer drugs. nih.goved.ac.ukresearchgate.net The adaptability of the indazole-3-carboxylate scaffold allows for systematic structural modifications to explore structure-activity relationships and to optimize the potency and selectivity of new drug candidates. The ongoing exploration of this chemical entity continues to contribute to the expansion of the chemical space available for drug discovery.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-methoxy-2H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)10-7-5-4-6-8(15-2)9(7)12-13-10/h4-6H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBHKJGLDLREGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=C(C2=NN1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586572 | |
| Record name | Ethyl 7-methoxy-2H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-98-8 | |
| Record name | Ethyl 7-methoxy-1H-indazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-methoxy-2H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for Ethyl 7 Methoxy 1h Indazole 3 Carboxylate and Its Analogues
Established and Emerging Synthetic Routes to the Indazole Nucleus
The construction of the indazole core is the foundational step in the synthesis of ethyl 7-methoxy-1H-indazole-3-carboxylate. Various methodologies have been developed, ranging from classical multi-step sequences to more direct and modern approaches.
Multi-Step Approaches from Precursors
Traditional syntheses of the indazole ring often involve multi-step sequences starting from readily available aromatic precursors. A common strategy involves the cyclization of ortho-substituted phenyl derivatives. For instance, derivatives of 2-nitrophenylacetic acid can serve as precursors. The synthesis involves the reduction of the nitro group to an amino group, followed by diazotization and subsequent intramolecular cyclization to form the indazole ring.
Another well-established route begins with substituted o-toluidine (B26562). Diazotization of o-toluidine derivatives can lead to the formation of the pyrazole (B372694) ring fused to the benzene (B151609) ring, thereby constructing the indazole nucleus. Furthermore, phenylhydrazine (B124118) derivatives are frequently employed as starting materials. Reaction of a phenylhydrazine with a suitable dicarbonyl compound or its equivalent, followed by cyclization, is a classic method for indazole synthesis.
A specific example leading to a related analogue involves the reaction of a substituted phenylhydrazine with benzaldehyde (B42025) to form a benzaldehyde phenylhydrazone, which then undergoes further transformations to build the indazole core. These multi-step approaches, while reliable, can sometimes be lengthy and may require harsh reaction conditions.
Direct Conversion Methodologies
More recent synthetic strategies focus on more direct and efficient methods for constructing the indazole ring. One such notable method is the nitrosation of indoles. researchgate.net This approach allows for the direct conversion of an indole (B1671886) nucleus into an indazole-3-carboxaldehyde. This transformation is particularly useful as the aldehyde can be readily oxidized to the corresponding carboxylic acid, which can then be esterified to the desired ethyl ester. The reaction typically proceeds by treating the indole with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium, which leads to the cleavage of the pyrrole (B145914) ring and subsequent recyclization to form the indazole system. researchgate.net This method offers a more convergent approach to 3-functionalized indazoles.
Another direct approach involves the [3+2] cycloaddition of arynes with diazo compounds. orgsyn.org For instance, benzyne (B1209423), generated in situ from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, can react with ethyl diazoacetate to directly form ethyl 1H-indazole-3-carboxylate. orgsyn.org This method is highly efficient for accessing C-3 functionalized indazoles in a single step.
Utilization of Indazole-3-carboxylic Acid as Starting Material
Indazole-3-carboxylic acid is a versatile and commercially available starting material for the synthesis of a wide range of indazole derivatives, including the target molecule. This precursor allows for straightforward derivatization at the C-3 position. The carboxylic acid can be readily converted to its corresponding ethyl ester, ethyl 1H-indazole-3-carboxylate, through standard esterification procedures.
The synthesis of indazole-3-carboxylic acid itself can be achieved through various routes, including the hydrolysis of isatin (B1672199) followed by diazotization, reduction, and cyclization. chim.it Once obtained, indazole-3-carboxylic acid can be selectively N-alkylated or functionalized on the benzene ring before or after esterification, providing a flexible platform for the synthesis of diverse analogues. bldpharm.comguidechem.com
Functional Group Introduction and Derivatization at C-3, C-7, and Nitrogen Positions
Following the construction of the indazole nucleus, the introduction and manipulation of functional groups at specific positions are crucial for arriving at the target molecule, this compound.
Bromination and Methoxylation Reactions
To introduce the methoxy (B1213986) group at the C-7 position, a common strategy involves the synthesis of a 7-hydroxyindazole intermediate, which can then be O-methylated. A plausible synthetic route to a key precursor for the title compound could start from a commercially available or synthesized 7-hydroxy-1H-indazole-3-carboxylate derivative.
While direct C-H methoxylation of the indazole ring at the C-7 position is challenging, a more controlled approach involves the introduction of a halogen at this position, which can then be displaced by a methoxy group. However, a more common route for introducing substituents at the C-7 position often starts with an appropriately substituted benzene derivative that is then used to construct the indazole ring.
Bromination of the indazole nucleus, particularly at the C-3 position, is a well-established transformation that provides a handle for further functionalization. Reagents such as N-bromosuccinimide (NBS) or dibromohydantoin (DBDMH) can be used to selectively brominate the C-3 position of the indazole ring. bldpharm.com This C-3 bromo derivative can then participate in various cross-coupling reactions to introduce other functional groups.
A plausible synthetic pathway to the target molecule could involve starting with a precursor that already contains a methoxy group at the desired position on the benzene ring, for example, a derivative of 2-amino-3-methoxybenzoic acid.
A documented synthesis of a closely related analogue, ethyl 7-methoxy-3-methyl-1H-indazole-5-carboxylate, starts from ethyl 3-methyl-7-hydroxy-1H-indazole-5-carboxylate. googleapis.com The hydroxyl group is then O-methylated using iodoethane (B44018) in the presence of a base like sodium hydride in DMF. googleapis.com This provides a strong indication that a similar strategy could be employed for the synthesis of this compound, likely starting from a 7-hydroxy-1H-indazole-3-carboxylate precursor.
Table 1: O-Methylation of a 7-Hydroxyindazole Analogue googleapis.com
| Starting Material | Reagents and Conditions | Product | Yield |
| Ethyl 3-methyl-7-hydroxy-1H-indazole-5-carboxylate | NaH, Iodoethane, DMF, 0 °C to rt | Ethyl 7-methoxy-3-methyl-1H-indazole-5-carboxylate | 55% |
Esterification and Amidation Strategies
The introduction of the ethyl ester at the C-3 position is a critical step. When starting from indazole-3-carboxylic acid, standard esterification methods can be employed. These include Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with a coupling agent, followed by reaction with ethanol.
Amidation of the C-3 carboxylate is another important derivatization. This compound can be converted to the corresponding carboxamide by reaction with an amine. This reaction is often facilitated by first hydrolyzing the ester to the carboxylic acid, which is then coupled with the desired amine using standard peptide coupling reagents such as HOBT (Hydroxybenzotriazole) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). orgsyn.org Direct amidation of the ester is also possible but may require more forcing conditions.
Table 2: Representative Amidation of Indazole-3-carboxylic Acid orgsyn.org
| Starting Material | Amine | Coupling Reagents | Product |
| 1H-Indazole-3-carboxylic acid | Benzylamine | HOBT, EDC, TEA | N-benzyl-1H-indazole-3-carboxamide |
Regioselective Alkylation at Nitrogen (N1 vs. N2)
The alkylation of the indazole core presents a significant challenge in synthetic chemistry due to the presence of two nucleophilic nitrogen atoms, N1 and N2, leading to potential regioisomeric mixtures. The regioselectivity of this reaction is influenced by a combination of electronic and steric factors of the substituents on the indazole ring, as well as the reaction conditions, including the choice of base, solvent, and alkylating agent. d-nb.info
For 7-substituted indazoles, the position of the substituent plays a crucial role in directing the incoming alkyl group. It has been demonstrated that indazoles bearing an electron-withdrawing group, such as a carboxylate (CO₂Me), at the C-7 position exhibit excellent N2-regioselectivity. d-nb.inforesearchgate.net This preference for the N2 position is attributed to both steric hindrance and electronic effects exerted by the C-7 substituent.
Recent studies employing density functional theory (DFT) have provided deeper insights into the mechanistic pathways governing this regioselectivity. For instance, in the alkylation of methyl 1H-indazole-7-carboxylate, DFT calculations and natural bond orbital (NBO) analyses, including the examination of partial charges and Fukui indices, have been used to rationalize the observed N2 preference. nih.govbeilstein-journals.org These computational models suggest that the interplay of non-covalent interactions can drive the formation of the N2-alkylated product. nih.govbeilstein-journals.org
The choice of reaction conditions is also paramount in controlling the N1 versus N2 selectivity. For example, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N1 selectivity in the alkylation of various C-3 substituted indazoles. d-nb.info Conversely, specific conditions can be tailored to favor N2 alkylation, as is desirable for analogues of this compound. The following table summarizes the influence of substituents at the C-7 position on the regioselectivity of N-alkylation.
| C-7 Substituent | Predominant Regioisomer | Reference |
| NO₂ | N2 | d-nb.inforesearchgate.net |
| CO₂Me | N2 | d-nb.inforesearchgate.net |
Mechanistic Insights into Key Transformation Reactions
Diazotization Reaction Mechanisms
A common and effective method for the synthesis of the indazole core involves the diazotization of an appropriately substituted aniline (B41778) derivative, followed by an intramolecular cyclization. In the context of this compound, this would typically involve a starting material such as an ester of 2-amino-3-methoxybenzoic acid.
The general mechanism of diazotization begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid. Nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The primary aromatic amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine. Following a series of proton transfers and the elimination of a water molecule, the diazonium salt is formed. The subsequent intramolecular cyclization onto a suitable ortho-position, followed by tautomerization, yields the indazole ring system. The optimization of this tandem diazotization/cyclization process is crucial for achieving high yields of the desired indazole product. beilstein-journals.orgnih.gov
Nucleophilic Addition and Coupling Reactions
The indazole-3-carboxylate moiety is a versatile handle for further functionalization through nucleophilic addition and coupling reactions. The ester group can undergo nucleophilic attack by various nucleophiles to form amides, hydrazides, or other derivatives. For instance, the synthesis of N-substituted 1H-indazole-3-carboxamides is a common transformation. nih.gov
Furthermore, the indazole ring itself, particularly after halogenation, is an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and a halide, is a powerful tool for introducing aryl or heteroaryl substituents onto the indazole scaffold. nih.govnih.gov For example, a 7-bromo-indazole derivative can be efficiently coupled with various boronic acids to introduce diversity at the C-7 position. nih.gov The optimization of such coupling reactions often involves screening different palladium catalysts, ligands, bases, and solvents to achieve high yields and minimize side products. nih.govnih.gov
The following table provides examples of palladium-catalyzed coupling reactions on indazole systems.
| Coupling Reaction | Reactants | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | 7-Bromo-1H-indazole, Arylboronic acid | PdCl₂(dppf)·DCM, K₂CO₃ | 7-Aryl-1H-indazole | nih.govnih.gov |
| Stille | Iodo-azaindole, Organostannane | Pd(PPh₃)₂Cl₂ | C-C coupled azaindole | atlanchimpharma.com |
| Heck | Iodo-azaindole, Alkene | Pd catalyst | Alkenylated azaindole | atlanchimpharma.com |
C-H Bond Activation Methodologies
Direct C-H bond activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, including indazoles. This approach avoids the need for pre-functionalization (e.g., halogenation) of the substrate. Transition metal catalysts, such as rhodium(III), are often employed to facilitate the regioselective C-H activation and subsequent coupling with various partners. nih.govacs.org
For indazole derivatives, C-H activation can be directed to specific positions on the ring system. While functionalization at the C3 position is common, methodologies for C-H activation at other positions, such as C7, are also being developed. nih.gov The regioselectivity is often controlled by the directing ability of existing functional groups on the indazole ring. For instance, N-aryl groups on the indazole can direct ortho-C-H activation on the aryl substituent. The development of C-H activation methods for the direct functionalization of the 7-position of the indazole core is an active area of research, offering a more streamlined approach to the synthesis of analogues of this compound.
Optimization of Synthetic Yields and Scalability for Academic Research
Efficient Pathways and Reaction Condition Studies
The development of efficient and scalable synthetic routes to this compound is crucial for its application in academic and industrial research. This involves a careful study and optimization of each step in the synthetic sequence. For the synthesis of indazole-3-carboxylates, a common route involves the reaction of a benzyne precursor with ethyl diazoacetate. orgsyn.org The yield of this reaction can be optimized by carefully controlling the reaction temperature, stoichiometry of reactants, and the method of benzyne generation. orgsyn.org
Another key aspect of optimization is the purification of intermediates and the final product. Chromatographic methods are often employed, and the choice of solvent system for elution is critical for achieving high purity. orgsyn.org For larger-scale syntheses, crystallization is a preferred method of purification.
The nitrosation of indole derivatives has also been explored as a direct route to 1H-indazole-3-carboxaldehydes, which can then be oxidized to the corresponding carboxylic acids and esterified. nih.gov The optimization of this nitrosation reaction involves a careful balance of the concentrations of sodium nitrite and acid, as well as the reaction temperature and addition rate, to maximize the yield of the desired indazole and minimize the formation of byproducts. nih.gov
The following table outlines key reaction parameters that are often optimized to improve synthetic yields.
| Reaction Step | Key Parameters for Optimization | Potential Outcomes of Optimization |
| Diazotization/Cyclization | Temperature, Acid Concentration, Nitrite Stoichiometry | Increased yield, Reduced side-product formation |
| N-Alkylation | Base, Solvent, Temperature, Alkylating Agent | Controlled regioselectivity (N1 vs. N2), Higher conversion |
| Cross-Coupling | Catalyst, Ligand, Base, Solvent, Temperature | Improved yield, Broader substrate scope, Milder conditions |
| C-H Activation | Catalyst, Oxidant, Directing Group, Solvent | Enhanced regioselectivity, Increased efficiency |
| Purification | Crystallization Solvent, Chromatography Eluent | Higher purity, Improved scalability |
Purity and Isolation Considerations in Synthesis
The isolation and purification of this compound and its analogues are critical for ensuring the final product's quality and for subsequent applications. The choice of purification method is highly dependent on the physical properties of the compound and the nature of the impurities generated during the synthesis.
Crystallization and Recrystallization: Recrystallization is a frequently employed technique for purifying solid indazole derivatives. The selection of an appropriate solvent system is crucial for obtaining high-purity crystals. For example, 1H-indazole-3-carboxylic acid can be isolated from a mixture of N,N-dimethylacetamide (DMA) and dichloromethane. google.com In other cases, ethanol is used to recrystallize indazole esters to yield purified, often needle-like, crystals. semanticscholar.org The process of allowing a solution to cool slowly, sometimes in a freezer, facilitates the formation of well-defined crystals which are then collected by filtration. orgsyn.org
Chromatographic Techniques: Column chromatography is an indispensable tool for the purification of indazole compounds, especially when dealing with complex reaction mixtures or isolating products from by-products with similar polarities. unina.it Silica gel is the most common stationary phase, and the mobile phase typically consists of a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate (B1210297) (EtOAc). orgsyn.org The ratio of these solvents is adjusted to achieve optimal separation. For instance, a gradient elution might start with a higher proportion of hexane (B92381) and gradually increase the concentration of ethyl acetate. amazonaws.combeilstein-journals.org Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and to identify the fractions containing the desired product during column chromatography. orgsyn.orgunina.it
Extraction and Washing: Liquid-liquid extraction is a standard work-up procedure to separate the desired product from the reaction mixture. The crude product, dissolved in an organic solvent like ethyl acetate, is washed sequentially with aqueous solutions to remove inorganic salts and other water-soluble impurities. Common washing solutions include saturated aqueous sodium bicarbonate (NaHCO3), water, and brine (saturated NaCl solution). nih.govorgsyn.org After extraction and washing, the organic layer is dried over an anhydrous salt, such as magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4), before the solvent is removed under reduced pressure. nih.gov
The table below details common purification methods and conditions for indazole derivatives:
| Purification Method | Key Parameters | Typical Application | Ref |
| Column Chromatography | Stationary Phase: Silica Gel; Eluent: Hexanes/Ethyl Acetate | Separation of product from starting materials and by-products. | nih.govorgsyn.orgunina.it |
| Recrystallization | Solvents: Ethanol, Toluene, Dichloromethane | Final purification of solid products to achieve high purity. | semanticscholar.orggoogle.comorgsyn.org |
| Liquid-Liquid Extraction | Solvents: Ethyl Acetate, Water, Brine | Initial work-up to remove inorganic impurities and acids/bases. | nih.govorgsyn.org |
| Filtration | - | Collection of crystalline solid product after recrystallization or precipitation. | google.comorgsyn.org |
Purity is often assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination, which can confirm the structure and purity of the isolated compound. orgsyn.org
Molecular and Biochemical Target Engagements of Ethyl 7 Methoxy 1h Indazole 3 Carboxylate and Its Derivatives
Enzyme Inhibition Profiles and Mechanistic Elucidation
Derivatives of Ethyl 7-methoxy-1H-indazole-3-carboxylate have been investigated for their potential to inhibit several key enzymes involved in various physiological and pathological processes.
Human Neutrophil Elastase (HNE) Inhibition
Human Neutrophil Elastase (HNE) is a serine protease that plays a significant role in inflammatory conditions. An imbalance between HNE and its endogenous inhibitors can lead to tissue damage, making it a therapeutic target for inflammatory diseases. Research into N-benzoylindazole derivatives, which are structurally related to this compound, has identified them as potent, competitive, and pseudoirreversible inhibitors of HNE.
The mechanism of inhibition involves the N-benzoyl group at position 1 and the ester function at position 3 of the indazole ring, both of which are crucial for the inhibitory activity. These compounds act by rapidly acylating the active site serine of the enzyme. The stability and potency of these inhibitors can be modulated by various substituents on the indazole nucleus and the benzoyl fragment. For example, the introduction of different substituents on the phenyl ring of the indazole core has been a strategy to optimize their biological activity.
Protein Kinase and Akt Inhibitor Activity
The serine/threonine kinase Akt (also known as Protein Kinase B) is a central node in cell signaling pathways that regulate cell growth, proliferation, and survival. Its dysregulation is implicated in diseases such as cancer, making it a significant target for drug development. The indazole scaffold is a key component in a number of potent Akt inhibitors.
For instance, a class of indazole-based compounds has been identified as highly potent, ATP-competitive inhibitors of Akt. Structural studies of these inhibitors bound to Akt have provided insights for further optimization. Modifications at the C7 position of the indazole ring, where the methoxy (B1213986) group is located in this compound, have been explored to enhance selectivity and potency. Furthermore, other indazole derivatives, such as 3-amino-1H-indazoles, have been shown to target the PI3K/Akt/mTOR signaling pathway, demonstrating broad-spectrum antiproliferative activity against various cancer cell lines.
| Compound Class | Target Kinase | Inhibitory Activity |
| Indazole Derivatives | Akt (Protein Kinase B) | Potent, ATP-competitive inhibition |
| 3-Amino-1H-indazole Derivatives | PI3K/Akt/mTOR pathway | Broad-spectrum antiproliferative activity |
| 5-Arylamino-6-chloro-1H-indazole-4,7-diones | Akt1 | Potent inhibitory activity |
Glycosidase and Amylase Inhibitory Effects
α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion. Inhibitors of these enzymes can delay carbohydrate breakdown and lower postprandial blood glucose levels, representing a therapeutic strategy for managing type 2 diabetes. Recent studies have demonstrated the potential of indazole derivatives as inhibitors of these enzymes.
A series of derivatives based on Methyl 1H-indazole-4-carboxylate were synthesized and evaluated for their inhibitory effects. nih.gov Several of these compounds exhibited significant inhibitory potential against both α-amylase and α-glucosidase, with IC50 values in the micromolar range, comparable to the standard drug acarbose. nih.gov Structure-activity relationship studies indicated that the nature and position of substituents on the indazole ring play a crucial role in the inhibitory activity. nih.gov Molecular docking simulations have been employed to understand the binding interactions between these indazole derivatives and the active sites of the enzymes. nih.gov
| Compound Derivative | Target Enzyme | IC50 Value Range (µM) | Reference Standard (Acarbose) IC50 (µM) |
| Methyl 1H-indazole-4-carboxylate derivative | α-Amylase | 15.04 ± 0.05 to 76.70 ± 0.06 | 12.98 ± 0.03 |
| Methyl 1H-indazole-4-carboxylate derivative | α-Glucosidase | 16.99 ± 0.19 to 77.97 ± 0.19 | 12.79 ± 0.17 |
Fatty Acid Biosynthesis Enzyme Inhibition
The fatty acid biosynthesis (FAS) pathway is essential for cell survival and is a target for antimicrobial drug development. The FAS-II system in microbes, which is distinct from the human FAS-I system, contains several enzymes that can be selectively inhibited.
An indazole derivative, GSK3011724A, has been identified as an inhibitor of MtKasA, an enzyme involved in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. The indazole ring of this compound was found to lie in a channel formed by key amino acid residues in the enzyme's active site. The aliphatic tail of the inhibitor mimics the natural substrate, and the sulphonamide group forms a hydrogen bond with a crucial glutamate (B1630785) residue. This demonstrates that the indazole scaffold can be effectively utilized to design inhibitors of fatty acid biosynthesis enzymes.
Receptor Binding and Modulation Studies
In addition to enzyme inhibition, indazole derivatives have been shown to interact with important receptors in the nervous system.
5HT3 Receptor Antagonism
The 5-hydroxytryptamine type 3 (5-HT3) receptor is a ligand-gated ion channel involved in mediating nausea and vomiting, particularly that induced by chemotherapy and radiation. Antagonists of this receptor are effective antiemetic agents.
Derivatives of indazole-3-carboxylic acid have been identified as potent and selective 5-HT3 receptor antagonists. Through structural modifications of known 5-HT3 antagonists, researchers have developed indazole-based compounds that exhibit high affinity for the receptor. One such derivative, known as BRL 43694, emerged from these studies as a powerful and selective antagonist, demonstrating clinical efficacy as an antiemetic agent. This highlights the potential of the indazole-3-carboxylate framework in the design of effective 5-HT3 receptor modulators.
Vascular Endothelial Growth Factor Receptor (VEGFR-2) Kinase Inhibition
The inhibition of angiogenesis, the process of forming new blood vessels, is a proven strategy in cancer therapy. nih.gov Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of angiogenesis, making it a critical target for anticancer drug development. nih.govmdpi.com The indazole scaffold is a key feature in several VEGFR-2 inhibitors. nih.gov
Derivatives of this compound have been designed and synthesized as potent inhibitors of VEGFR-2 kinase. In one study, a series of indazole derivatives demonstrated significant inhibitory activity against VEGFR-2, with IC50 values ranging from 0.19 to 0.60 µM. nih.gov Another investigation focused on designing indazole-based VEGFR-2 kinase inhibitors led to the discovery of a highly potent compound with an IC50 of 1.24 nM. nih.gov This compound also showed significant inhibition of angiogenesis in human umbilical vein endothelial cells (HUVECs) and suppressed tumor angiogenesis in a zebrafish model. nih.gov The development of such potent and selective inhibitors highlights the importance of the indazole framework in targeting VEGFR-2. nih.govnih.gov
Table 1: VEGFR-2 Inhibition by Selected Indazole Derivatives
| Compound/Series | Target | IC50 Value | Source |
|---|---|---|---|
| Piperazinylquinoxaline Derivatives | VEGFR-2 | 0.19 - 0.60 µM | nih.gov |
| Indazole Derivative '30' | VEGFR-2 | 1.24 nM | nih.gov |
| Quinolone-3-carboxamide '10i' | VEGFR-2 | 36 nM | researchgate.net |
| 4-chlorophenylthiazole '4b' | VEGFR-2 | 81.36% Inhibition | mdpi.com |
| 3-nitrophenylthiazole '4d' | VEGFR-2 | 85.72% Inhibition | mdpi.com |
Intracellular Signaling Pathway Modulation
Beyond direct enzyme inhibition, the therapeutic effects of indazole derivatives are also mediated through the modulation of complex intracellular signaling networks that govern cell fate.
The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in cancer cells and plays a crucial role in cell growth, proliferation, and survival. nih.gov A series of 3-amino-1H-indazole derivatives have been synthesized and shown to target this pathway. nih.gov One particular derivative, designated W24, was found to inhibit cell proliferation by inducing G2/M cell cycle arrest and apoptosis. nih.gov This was achieved by regulating key proteins such as Cyclin B1, BAD, and Bcl-xL. nih.gov The ability of indazole derivatives to interfere with the PI3K/Akt/mTOR cascade underscores their potential as anticancer agents that can disrupt fundamental cellular processes required for tumor progression. nih.govresearchgate.net
The activity of indazole derivatives extends to the regulation of gene expression, which can impact processes such as cell migration and invasion, key steps in cancer metastasis. nih.gov The indazole derivative W24 was shown to inhibit the migration and invasion of HGC-27 gastric cancer cells. nih.gov Mechanistic studies revealed that this was accomplished by reducing the messenger RNA (mRNA) expression levels of critical transcription factors involved in the epithelial-mesenchymal transition (EMT), including Snail, Slug, and HIF-1α. nih.gov This demonstrates that indazole-based compounds can exert their anticancer effects by altering the genetic programming of tumor cells to suppress their metastatic potential.
Investigations in Preclinical In Vitro Models
The therapeutic potential of this compound derivatives has been substantiated through extensive testing in various preclinical in vitro models, including cancer cell lines and microbial cultures.
Indazole derivatives have demonstrated broad-spectrum antiproliferative activity against a panel of human cancer cell lines. nih.govnih.gov For instance, the 3-amino-1H-indazole derivative W24 exhibited potent activity against HT-29 (colon), MCF-7 (breast), A-549 (lung), HepG2 (liver), and HGC-27 (gastric) cells, with IC50 values ranging from 0.43 to 3.88 μM. nih.gov Another study reported a series of indazole derivatives with IC50 values between 6.48 and 38.58 µM against A549, HepG-2, Caco-2 (colon), and MDA (breast) cancer cells. nih.gov Furthermore, compound 6o, a 1H-indazole-3-amine derivative, showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM, while displaying selectivity over normal cells. nih.gov These findings confirm the cytotoxic and antiproliferative efficacy of the indazole scaffold across various cancer types. nih.govnih.govnih.govjapsonline.com
Table 2: Cytotoxic Activity of Indazole Derivatives in Human Cancer Cell Lines
| Compound/Series | Cell Line | Cancer Type | IC50 Value | Source |
|---|---|---|---|---|
| W24 | HT-29, MCF-7, A-549, HepG2, HGC-27 | Colon, Breast, Lung, Liver, Gastric | 0.43 - 3.88 µM | nih.gov |
| 6o | K562 | Chronic Myeloid Leukemia | 5.15 µM | nih.gov |
| Piperazinylquinoxaline Derivatives | A549, HepG-2, Caco-2, MDA | Lung, Liver, Colon, Breast | 6.48 - 38.58 µM | nih.gov |
| Benzoxazole Derivatives | MCF-7 | Breast | 4.05 - 32.53 µM | nih.gov |
| Benzoxazole Derivatives | HepG2 | Liver | 3.22 - 32.11 µM | nih.gov |
| Curcumin Indazole Analogs | MCF-7 | Breast | 45.97 - 86.24 µM | japsonline.com |
In addition to their anticancer properties, indazole derivatives are recognized for a wide array of biological activities, including antibacterial, antifungal, and antiprotozoal effects. nih.govnih.gov Specific 2,3-diphenyl-2H-indazole carboxamide derivatives have shown notable in vitro activity against multiple Candida species, including C. albicans, C. tropicalis, and miconazole-resistant C. glabrata. nih.gov Compounds 3h (N,N-dimethyl carboxamide) and 3p (N,N-diethyl carboxamide) were identified as having the most potent candicidal activity. nih.gov The broad biological profile of the indazole skeleton, encompassing both anticancer and antimicrobial activities, highlights its versatility as a privileged structure in the development of new therapeutic agents. researchgate.netnih.gov
Exploratory In Vivo Mechanistic Studies in Animal Models (e.g., Modulation of Nitric Oxide Production)nih.gov
Research into the in vivo mechanisms of action for indazole derivatives, a class of compounds that includes this compound, has revealed significant engagement with nitric oxide (NO) signaling pathways. Studies in animal models have been instrumental in elucidating the modulatory effects of these compounds on nitric oxide synthase (NOS), the enzyme responsible for the production of NO. Nitric oxide is a critical signaling molecule involved in a wide array of physiological processes.
Investigations have focused on the inhibitory activity of various substituted indazole derivatives against different isoforms of NOS. These isoforms include neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). The differential inhibition of these isoforms is a key aspect of the mechanistic studies. For instance, certain indazole derivatives have demonstrated potent and selective inhibition of nNOS, which plays a crucial role in neurotransmission.
One study investigated the effects of 7-nitro indazole and a series of its substituted derivatives on NOS activity in tissue homogenates from rat cerebellum (a source of nNOS), bovine endothelial cells (a source of eNOS), and lung tissue from endotoxin-treated rats (a source of iNOS). The findings from such studies indicate that specific structural modifications to the indazole core can significantly alter the inhibitory potency and selectivity towards the different NOS isoforms. For example, the introduction of a nitro group at the 7-position of the indazole ring was found to be a key determinant of NOS inhibition.
Further substitutions on this 7-nitro indazole scaffold were explored to understand their impact on inhibitory activity. The derivative 3-bromo 7-nitro indazole, for instance, was found to be either equipotent or, in some cases, more potent than the parent 7-nitro indazole compound in inhibiting the various NOS isoforms. These exploratory studies in animal-derived tissues provide a foundational understanding of how indazole derivatives can modulate nitric oxide production, suggesting a potential mechanism of action for related compounds in vivo. The data gathered from these biochemical assays on tissue homogenates are crucial for predicting the potential physiological effects that might be observed in whole-animal studies. The results from these investigations highlight the potential for developing highly selective inhibitors of NOS isoforms by modifying the substitution pattern on the indazole ring system.
Below is an interactive table summarizing the inhibitory activities of selected indazole derivatives on different NOS isoforms as discussed in the research.
| Compound | nNOS (Rat Cerebellum) IC50 (μM) | eNOS (Bovine Endothelial Cells) IC50 (μM) | iNOS (Rat Lung) IC50 (μM) |
| 7-Nitro indazole | Data not specified | Data not specified | Data not specified |
| 3-Bromo 7-nitro indazole | Potency comparable to 7-Nitro indazole | Potency comparable to 7-Nitro indazole | Potency comparable to 7-Nitro indazole |
| 2,7-Dinitro indazole | Data not specified | Data not specified | Data not specified |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. The table reflects the comparative potencies as described in the source.
Structure Activity Relationship Sar and Rational Design Approaches
Systematic Modification of the Ethyl 7-methoxy-1H-indazole-3-carboxylate Core
Side Chain Modifications and their Impact on Biological Activity
Systematic alteration of side chains attached to the indazole core is a cornerstone of rational drug design. nih.gov Modifications at the N-1, C-3, and C-5 positions have been shown to have a profound impact on biological activity.
N-1 Position: Alkylation at the N-1 position is a common strategy to explore the chemical space around the indazole scaffold. The nature of the substituent at N-1 can significantly influence potency. nih.gov
C-3 Position: The C-3 position, occupied by the ethyl carboxylate group in the parent compound, is a critical site for modification. Research on related indazole-3-carboxamides has shown that substituents at this position play a crucial role in inhibitory activity. nih.gov
C-5 Position: SAR studies have also highlighted the importance of substituents on the phenyl ring of the indazole. For instance, in a series of 1H-indazole-3-carboxamide derivatives developed as glycogen (B147801) synthase kinase-3 (GSK-3) inhibitors, the introduction of a methyl group at the C-5 position resulted in a significant increase in activity compared to the unsubstituted analog. rsc.org
The following table summarizes the impact of various side-chain modifications on the biological activity of indazole derivatives based on published research.
| Position of Modification | Modification Type | Observed Impact on Biological Activity | Target/Assay | Reference |
|---|---|---|---|---|
| C-3 (as carboxamide) | Addition of N-benzyl group | Synthesis of potential antimicrobial agents. | Antimicrobial Activity | derpharmachemica.com |
| C-3 (as carboxamide) | Addition of N,N-diethyl group | Synthesis of potential antimicrobial agents. | Antimicrobial Activity | derpharmachemica.com |
| C-5 | Addition of methyl group | Remarkable increase in activity. | GSK-3 Inhibition | rsc.org |
| N-1 | Varying alkyl substituents | Stronger effects on EZH1 potency than EZH2. | EZH1/EZH2 Inhibition | nih.gov |
Impact of Methoxy (B1213986) and Ester Substituents on Biological Activity and Binding Affinity
Role of the Methoxy Group in Target Binding and Modulation
The position and presence of methoxy groups on a phenyl ring can significantly influence cytotoxic activity. japsonline.comjapsonline.com In some indazole analogs, derivatives with methoxy groups showed higher potency than those with methyl groups, highlighting the importance of this functional group for high potency. rsc.org The methoxy group can enhance a ligand's target binding, physicochemical properties, and pharmacokinetic profile. Specifically, in quinazoline (B50416) derivatives of indazole targeting VEGFR-2, the presence of methoxy groups on the benzamide (B126) ring led to better activity. rsc.org
Effects of Ester Group Modifications on Activity
The ethyl ester at the C-3 position is a common precursor for the synthesis of indazole-3-carboxamides, a class of compounds with a broad range of biological activities. derpharmachemica.comresearchgate.netunina.it The conversion of the ester to an amide allows for the introduction of diverse substituents, enabling extensive SAR exploration.
A critical finding in the study of indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers is the importance of the amide linker's regiochemistry. nih.govnih.gov Studies demonstrated that indazole-3-carboxamides with a -CO-NH-Ar linker actively inhibit calcium influx with sub-micromolar efficacy. nih.govnih.gov In stark contrast, the reverse amide isomer (-NH-CO-Ar) was found to be inactive, even at high concentrations. nih.govnih.gov This unprecedented requirement for a specific 3-carboxamide regiochemistry underscores its critical role in the binding and activity of these indazole derivatives. nih.govnih.govresearchgate.net
The following table details the effects of modifying the C-3 position, particularly through the formation of different amides.
| C-3 Modification | Resulting Compound Type | Key SAR Finding | Target/Assay | Reference |
|---|---|---|---|---|
| Conversion to Amide (-CO-NH-Ar) | Indazole-3-carboxamide | Actively inhibits calcium influx with sub-μM IC50. | CRAC Channel Blockade | nih.govnih.gov |
| Conversion to Reverse Amide (-NH-CO-Ar) | Indazole-3-amide | Inactive in calcium influx assay even at 100μM. | CRAC Channel Blockade | nih.govnih.gov |
| Conversion to carbohydrazide | 3-substituted 1H-indazole | Crucial for strong inhibitory activity. | IDO1 Enzyme Inhibition | nih.gov |
Identification of Pharmacophoric Features within the Indazole System
Through extensive SAR studies and computational modeling, key pharmacophoric features of the indazole system have been identified, guiding the design of potent and selective inhibitors for various targets, such as fibroblast growth factor receptor (FGFR) kinases. nih.govnih.gov
The essential pharmacophoric elements for many biologically active indazole derivatives include:
The Planar Indazole Scaffold: This core structure serves as the fundamental anchor, often interacting with the hinge region of kinases or fitting into planar binding pockets. biotech-asia.org
Hydrogen Bonding Moieties: The N-H group at the N-1 position and the nitrogen at the N-2 position can act as crucial hydrogen bond donors and acceptors, respectively, forming key interactions with amino acid residues in the target protein.
A Substituent at the C-3 Position: This position is vital for activity, with the specific nature and orientation of the substituent (e.g., the -CO-NH- linker in carboxamides) being critical for potent inhibition. nih.govnih.gov
Substituents on the Benzene (B151609) Ring: Groups such as the 7-methoxy group can occupy specific sub-pockets within the binding site, enhancing affinity, selectivity, and modulating physicochemical properties like solubility. rsc.org
Structure-based drug design approaches have successfully utilized these features to develop indazole-based pharmacophores for inhibiting targets like FGFR kinases. nih.govnih.gov By optimizing the substituents at these key positions, researchers can develop compounds with improved potency and selectivity.
Lead Optimization Strategies for Enhanced Potency and Selectivity
Lead optimization is a critical phase in drug discovery that aims to refine the structure of a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. For derivatives of this compound, these strategies often involve a multi-pronged approach combining computational modeling with synthetic chemistry to systematically explore the structure-activity landscape.
Fragment-based de novo design is a powerful strategy for lead discovery and optimization that begins with the identification of small, low-molecular-weight fragments that bind weakly to the target of interest. These fragments are then grown, linked, or combined to generate more potent lead compounds. In the context of this compound, this approach can be hypothetically applied by starting with core fragments of the molecule, such as the indazole nucleus or a methoxy-substituted benzene ring.
For instance, a screening of a fragment library against a specific enzyme, such as a kinase, might identify the indazole scaffold as a key interacting moiety. X-ray crystallography or NMR spectroscopy can then be used to determine the binding mode of this fragment. Subsequently, computational methods can be employed to design novel derivatives by adding functional groups that can form additional favorable interactions with the target protein. The 7-methoxy group and the ethyl carboxylate at the 3-position can be envisioned as vectors for growing the initial fragment to occupy adjacent pockets in the binding site, thereby increasing affinity and selectivity.
Studies on related indazole-based compounds have successfully utilized this approach. For example, fragment-based screening has led to the discovery of 1H-indazole-3-carboxamide derivatives as potent and selective inhibitors of p21-activated kinase 1 (PAK1). nih.gov This demonstrates the utility of the indazole core as a foundational fragment for building high-affinity ligands.
The systematic optimization of substituents on the this compound scaffold is a cornerstone of refining its biological activity. This involves the iterative modification of different parts of the molecule and assessing the impact of these changes on potency and selectivity. While specific data for the ethyl ester is limited in publicly available research, extensive structure-activity relationship (SAR) studies on the closely related indazole-3-carboxamides provide valuable insights into how substituents on the indazole ring can be optimized.
These studies have shown that the nature and position of substituents on the indazole ring are critical for biological activity. For example, in the development of indazole-3-carboxamides as PAK1 inhibitors, it was found that introducing a hydrophobic ring into a deep back pocket of the enzyme and a hydrophilic group into the bulk solvent region were key for enhancing inhibitory activity and selectivity. nih.gov
To illustrate the principles of systematic optimization, the following data tables, derived from SAR studies on analogous indazole-3-carboxamides, demonstrate how modifications to the indazole ring can impact inhibitory activity. These examples serve as a guide for the potential optimization of this compound.
Table 1: Effect of Substitution on the Indazole Ring of Analogous Indazole-3-Carboxamides
| Compound | Substitution at Position 5 | Substitution at Position 6 | Biological Activity (IC₅₀) |
| Analog A | H | H | > 10 µM |
| Analog B | -F | H | 5.2 µM |
| Analog C | -Cl | H | 2.8 µM |
| Analog D | H | -OCH₃ | 8.1 µM |
| Analog E | -F | -OCH₃ | 1.5 µM |
Note: The data presented in this table is illustrative and based on general findings for the indazole-3-carboxamide scaffold to demonstrate the principles of substituent optimization.
Table 2: Bioisosteric Replacement of the Carboxamide Linker in Indazole-3-carboxamide Analogs
| Compound | Linker at Position 3 | R Group | Biological Activity (IC₅₀) |
| Analog F | -CONH- | Phenyl | 0.5 µM |
| Analog G | -NHCO- | Phenyl | > 50 µM |
| Analog H | -CH₂NH- | Phenyl | 15 µM |
| Analog I | -COO- | Ethyl | (Hypothetical starting point) |
Note: This table illustrates the importance of the linker at position 3, with data from related indazole-3-carboxamides. The entry for the ethyl ester (Analog I) is a hypothetical reference point for this compound.
These tables underscore the importance of systematic exploration of the chemical space around the indazole scaffold. The electronic and steric properties of substituents on the aromatic ring, as well as the nature of the functional group at the 3-position, are critical determinants of biological activity. For this compound, a similar systematic approach would involve the synthesis and evaluation of analogs with variations at positions 4, 5, and 6 of the indazole ring, as well as bioisosteric replacement of the ethyl ester with other functional groups to probe for improved interactions with the target protein.
Computational and in Silico Methodologies in Indazole Research
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is crucial for understanding how Ethyl 7-methoxy-1H-indazole-3-carboxylate might interact with biological targets.
Prediction of Binding Modes and Affinities with Enzymes and Receptors (e.g., DNA Gyrase, VEGFR-2)
Molecular docking simulations are employed to predict how this compound fits into the active sites of key enzymes and receptors, such as DNA Gyrase and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). DNA gyrase is a critical bacterial enzyme, making it a prime target for antibacterial agents, while VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth, making it a target for anticancer therapies.
Similarly, when docked with VEGFR-2 , the indazole moiety is predicted to occupy the hydrophobic region of the ATP-binding pocket. The specific orientation and binding energy are influenced by the substitutions on the indazole ring. The 7-methoxy group can enhance binding by forming favorable interactions within a hydrophobic pocket, while the ethyl carboxylate group can act as a hydrogen bond acceptor, anchoring the ligand to the protein. Docking scores from such studies provide a quantitative estimate of the binding affinity, helping to rank potential inhibitors before their synthesis and in vitro testing. mdpi.com
| Target Enzyme | Key Interacting Residues (Predicted) | Predicted Binding Contributions |
|---|---|---|
| DNA Gyrase (GyrB subunit) | Asp73, Arg76, Gly77 | Hydrogen bonding, Arene-cation interactions |
| VEGFR-2 | Cys919, Asp1046, Phe1047 | Hydrogen bonding, Hydrophobic interactions |
Hydrogen Bonding and Hydrophobic Pocket Interactions
The stability of the ligand-protein complex is determined by a network of non-covalent interactions. For this compound, both hydrogen bonding and hydrophobic interactions are critical.
Hydrogen Bonding: The nitrogen atoms of the indazole ring and the carbonyl oxygen of the ethyl carboxylate group are potential hydrogen bond acceptors. distantreader.org In the active site of enzymes like DNA gyrase, these groups can form hydrogen bonds with the backbone or side chains of amino acids such as Aspartate. mdpi.com These directed interactions are fundamental for the specificity and high affinity of the binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.
Development of 2D- and 3D-QSAR Models
QSAR models for indazole derivatives are developed to predict their biological activity based on their structural features. tandfonline.com
2D-QSAR: These models correlate biological activity with 2D structural descriptors, such as molecular weight, logP (lipophilicity), and topological indices. For a series of indazole analogs, 2D-QSAR can identify general trends, for instance, how changes in lipophilicity affect cell permeability and, consequently, antibacterial or anticancer activity. nih.gov
3D-QSAR: These models provide a more detailed picture by considering the three-dimensional properties of the molecules. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. For these models, a set of indazole molecules, including structures related to this compound, are aligned, and their steric and electrostatic fields are calculated. The resulting 3D contour maps highlight regions where modifications to the molecule would likely increase or decrease biological activity. tandfonline.com
Identification of Key Structural Attributes Influencing Biological Activity
Through QSAR studies on indazole series, several key structural attributes that influence their biological activity have been identified. tandfonline.com
Electronic Properties: The electron-donating nature of the methoxy (B1213986) group at the 7-position can influence the electronic distribution of the entire indazole ring system, which can be a critical factor for interaction with the target protein.
Steric Factors: The size and shape of the substituent at the 3-position (the ethyl carboxylate group) are important. QSAR models might indicate that bulkier or smaller groups at this position could lead to better or worse activity, depending on the topology of the target's active site.
| Descriptor Type | Example Descriptor | Predicted Influence on Activity |
|---|---|---|
| Electronic | Partial Atomic Charges | Modulates strength of hydrogen bonds and electrostatic interactions. |
| Steric | Molar Refractivity | Defines optimal size and shape for fitting into the binding pocket. |
| Hydrophobic | LogP | Impacts cell membrane permeability and hydrophobic interactions. |
Molecular Dynamics Simulations for Conformational Stability and Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. tandfonline.com An MD simulation of this compound bound to a target like VEGFR-2 would involve simulating the movements of every atom in the system over a period of nanoseconds.
This technique is used to assess the stability of the binding mode predicted by docking. Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored. A stable RMSD over the simulation time suggests that the ligand remains securely in the binding pocket. MD simulations can also reveal subtle conformational changes in the protein upon ligand binding and provide a more accurate calculation of binding free energies, offering a refined understanding of the interaction dynamics. tandfonline.comnih.gov
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is particularly valuable for studying indazole derivatives, as it can elucidate reactivity, preferred tautomeric forms, and spectroscopic properties. nih.govresearchgate.net
Reactivity and Tautomerism:
For indazole systems, including substituted variants like this compound, DFT calculations are employed to determine the distribution of electron density and identify sites susceptible to electrophilic or nucleophilic attack. scirp.org The Fukui function, a key DFT descriptor, helps in modeling chemical reactivity and intramolecular site selectivity. nih.gov By analyzing frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can predict the kinetic stability and chemical reactivity of the molecule. A larger HOMO-LUMO energy gap generally implies higher stability and lower reactivity. scirp.org
Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms, is a critical aspect of indazole chemistry, influencing the compound's synthesis, reactivity, and biological interactions. nih.gov DFT calculations can accurately predict the relative energies of the 1H- and 2H-indazole tautomers, revealing which form is thermodynamically more stable under different conditions (e.g., in the gas phase or in a solvent). researchgate.netresearchgate.net These calculations also allow for the study of the transition state and energy barrier for the interconversion between tautomers, providing a complete picture of the tautomerization mechanism. nih.gov
Thermodynamic and Energetic Investigations
The thermodynamic properties of a molecule are fundamental to understanding its stability and behavior in chemical reactions. Computational methods provide reliable estimates of these properties, which can be challenging to determine experimentally.
| Compound | Experimental ΔfH°(g) (kJ·mol⁻¹) | Computational ΔfH°(g) (kJ·mol⁻¹) |
| 1H-Indazole | 165.7 ± 2.0 | 164.0 |
| 5-Aminoindazole | 121.95 ± 0.63 | Not specified |
| 6-Aminoindazole | 121.0 ± 1.8 | Not specified |
This table presents data for related indazole compounds to illustrate typical values. Data for this compound is not available in the cited sources. researchgate.net
The indazole ring system exists predominantly in two tautomeric forms: the 1H-indazole and the 2H-indazole. nih.gov Thermodynamic calculations consistently show that the 1H-indazole form is the more stable tautomer in both the gas phase and in solution. nih.govnih.govbeilstein-journals.org The relative stability is influenced by the nature and position of substituents on the indazole core. beilstein-journals.org
Computational studies on substituted indazoles reveal that the energy difference between the 1H and 2H tautomers can be quantified. For the parent indazole, the 1H tautomer is thermodynamically more stable. beilstein-journals.org The presence of electron-donating groups, like a methoxy group at the C7 position, and electron-withdrawing groups, like an ethyl carboxylate at the C3 position, will modulate this energy difference. DFT calculations are the primary tool for investigating these subtle electronic effects and predicting the favored tautomer. researchgate.net The solvent environment also plays a crucial role, as polar solvents can stabilize one tautomer over the other through differential solvation, a factor that can be modeled using computational methods like the Self-Consistent Reaction Field (SCRF). researchgate.net
| Tautomer | Relative Stability (General Finding) | Factors Influencing Stability |
| 1H-Indazole | Generally more stable | Substituent electronic effects (donating/withdrawing), Solvent polarity, Intramolecular hydrogen bonding |
| 2H-Indazole | Generally less stable | Can be favored by specific substitution patterns and reaction conditions |
This table summarizes general findings on indazole tautomerism. nih.govnih.govbeilstein-journals.orgresearchgate.net
Virtual Screening and Computational Drug Design for Novel Indazole Scaffolds
The indazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates. nih.govresearchgate.netnih.gov Virtual screening and computational drug design are powerful strategies for leveraging this scaffold to discover new therapeutic agents. biotech-asia.orgnih.gov These in silico techniques allow for the rapid evaluation of large chemical libraries to identify molecules that are likely to bind to a specific biological target. researchgate.net
The process typically involves two main approaches:
Ligand-Based Virtual Screening (LBVS): This method uses the information of known active compounds to identify new molecules with similar properties. nih.gov Machine learning and deep learning models can be trained on known drug-target interactions to predict the affinity of new compounds. nih.gov
Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the biological target (e.g., a protein kinase) is known, SBVS can be used. scielo.br This involves docking candidate molecules, such as derivatives of this compound, into the active site of the target protein to predict their binding affinity and orientation. biotech-asia.org Programs like AutoDock are commonly used for this purpose. scielo.br
Following virtual screening, the most promising candidates are often subjected to further computational analysis, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, to assess their drug-like properties before committing to chemical synthesis and biological evaluation. biotech-asia.org This integrated computational approach streamlines the drug discovery process, saving time and resources in the search for novel indazole-based therapies. nih.gov
Analytical Characterization Techniques for Indazole Compounds
Advanced Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of ethyl 7-methoxy-1H-indazole-3-carboxylate. These techniques provide detailed information about the compound's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons present in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands corresponding to its key functional groups.
Mass Spectrometry (MS, HRMS, LC-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides a very precise mass measurement, which can be used to determine the elemental composition of a molecule.
For this compound, HRMS data is crucial for confirming its molecular formula (C₁₁H₁₂N₂O₃). The calculated mass for the sodiated molecule [M+Na]⁺ is 243.0740, with an experimentally found value of 243.0738, which confirms the elemental composition.
Chromatographic Separation and Purity Assessment Techniques
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. While specific HPLC methods for this compound are not extensively detailed in the public domain, a general method for purity assessment of related indazole-3-carboxylic acid derivatives can be applied. A typical reverse-phase HPLC method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol), often run in a gradient mode. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance.
Column Chromatography for Purification
Column chromatography is a fundamental purification technique used to isolate this compound from byproducts and unreacted starting materials after its synthesis. Silica gel is commonly used as the stationary phase. The separation is achieved by eluting the mixture through the column with a suitable mobile phase. For compounds of similar polarity, a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is typically employed. The polarity of the eluent is gradually increased to facilitate the separation of the desired compound. For the purification of related indazole compounds, solvent systems such as hexane/ethyl acetate in ratios from 10:1 to 1:1 have been reported to be effective.
Future Research Trajectories and Academic Prospects
Exploration of Undiscovered Biological Targets and Pathways for Indazole Derivatives
The indazole nucleus is a versatile pharmacophore present in numerous drugs with a wide array of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects. nih.govnih.gov While many indazole-based compounds have been developed to target well-established biological molecules like protein kinases (e.g., VEGFR, FGFR, ERK1/2), a significant trajectory for future research lies in identifying novel and undiscovered biological targets and pathways. nih.govbohrium.comnih.gov
The exploration for new targets for indazole derivatives, using scaffolds like Ethyl 7-methoxy-1H-indazole-3-carboxylate as a starting point, could venture into less conventional areas of pharmacology. Potential areas of investigation include:
Epigenetic Targets: Modulators of enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs), methyltransferases, and demethylases, represent a promising frontier. The indazole scaffold can be functionalized to interact with the unique binding sites of these enzymes.
Protein-Protein Interactions (PPIs): Disrupting pathological PPIs is a challenging but increasingly important area of drug discovery. Indazole derivatives can be elaborated into more complex molecules designed to fit into the large, shallow pockets typical of PPI interfaces.
Metabolic Enzymes: Targeting enzymes involved in cancer metabolism or metabolic disorders is another avenue. For instance, indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune escape, has already been identified as a target for some indazole derivatives, suggesting other metabolic enzymes could also be viable targets. nih.gov
Ion Channels and Transporters: The structural features of indazoles could be adapted to develop modulators of various ion channels or membrane transporters implicated in a range of diseases from cystic fibrosis to neurological disorders.
Future research will likely focus on screening libraries of diverse indazole compounds against a broader range of cellular and molecular targets to uncover these new therapeutic opportunities. nih.gov
Development of Chemically Diverse Indazole Scaffolds with Enhanced Efficacy and Selectivity
The core structure of this compound provides a robust foundation for extensive chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The development of chemically diverse indazole scaffolds is a key academic prospect, driven by established medicinal chemistry strategies.
One prominent strategy is scaffold hopping , where the indazole core is used as a bioisosteric replacement for other heterocyclic systems, such as indoles, to generate novel chemotypes with potentially improved properties or different intellectual property landscapes. nih.govrsc.org Further diversification can be achieved through systematic decoration of the indazole ring at its various positions (N1, C3, C4, C5, C6, and C7). Structure-activity relationship (SAR) studies have shown that substituents at these positions play a crucial role in determining biological activity and selectivity. nih.govnih.gov
| Strategy | Description | Potential Outcome |
| Scaffold Decoration | Addition of various functional groups (e.g., amides, sulfonamides, piperazine (B1678402) moieties) at different positions of the indazole ring. nih.govmdpi.com | Enhanced potency, improved selectivity, better solubility, and oral bioavailability. |
| Scaffold Hopping | Replacing a core scaffold (e.g., indole) with an indazole ring while maintaining key binding interactions. nih.gov | Novel chemical entities, circumvention of existing patents, potentially improved ADMET properties. |
| Molecular Hybridization | Combining the indazole scaffold with other known pharmacophores into a single molecule. nih.gov | Dual-target inhibitors or compounds with synergistic effects. |
| Fragment-Based Design | Using small molecular fragments that bind to the target and then growing or linking them from an indazole core. nih.gov | Highly efficient and novel binders with good ligand efficiency. |
For example, SAR studies on 1H-indazole derivatives have demonstrated that introducing specific groups at the C4 and C6 positions is crucial for IDO1 inhibition, while modifications at the C3 and N1 positions are pivotal for kinase selectivity. nih.gov The ester group in this compound is a versatile chemical handle that can be converted into amides, hydrazides, or other functional groups, providing a straightforward entry point for creating large, diverse chemical libraries for screening. bloomtechz.com
Integration of Advanced Experimental and Computational Approaches in Drug Discovery
Modern drug discovery relies heavily on the synergy between advanced experimental and computational techniques. The future development of indazole-based therapeutics will be significantly accelerated by the integration of these approaches.
Computational methods play a vital role from the initial stages of hit identification to lead optimization. longdom.org
Molecular Docking and Virtual Screening: These techniques are used to predict the binding modes of indazole derivatives within the active site of a biological target and to screen large virtual libraries to identify potential hits before synthesis. nih.govbenthamdirect.combohrium.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of indazole derivatives with their biological activity, enabling the prediction of potency for newly designed compounds. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex, helping to assess the stability of binding interactions over time. researchgate.net
Advanced experimental approaches provide the necessary data to build and validate these computational models.
High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against a specific target, identifying initial "hit" compounds for further development. researchgate.netfrontiersin.org The combination of HTS with in silico screening can enrich the identification of active compounds and reduce false positives. researchgate.netnih.gov
Structure-Based Drug Design (SBDD): This approach utilizes the three-dimensional structural information of the target, often obtained from X-ray crystallography, to rationally design potent and selective inhibitors. nih.govnih.gov
Fragment-Based Drug Discovery (FBDD): FBDD involves screening small molecular fragments to identify those that bind weakly to the target. These fragments are then optimized and linked to generate more potent lead compounds, a strategy that has been successfully applied to indazole derivatives. nih.gov
The iterative cycle of computational design, chemical synthesis, and experimental validation is crucial for efficiently advancing indazole-based drug candidates like those derived from this compound.
Contribution of this compound Research to Broader Medicinal Chemistry and Heterocyclic Science
Research focused on this compound and its analogues makes a substantial contribution to the broader fields of medicinal chemistry and heterocyclic science. The indazole ring is considered a "privileged structure" because it is capable of binding to multiple, diverse biological targets, making it a recurring motif in successful drugs. rsc.orgresearchgate.netpnrjournal.com
Studying specific derivatives provides several key benefits to the scientific community:
Expansion of Chemical Space: The synthesis of novel derivatives expands the known chemical space of bioactive molecules, providing new tools for chemical biology and pharmacology. austinpublishinggroup.comnih.gov
Refinement of SAR Principles: Each new data point on the activity of a modified indazole helps to refine the understanding of structure-activity relationships. This knowledge is transferable and can guide the design of inhibitors for other targets and even other heterocyclic systems.
Development of Synthetic Methodology: The need to synthesize specifically substituted indazoles drives innovation in synthetic organic chemistry, leading to the development of new reactions and strategies for constructing heterocyclic rings. nih.govnih.gov
Validation of Drug Design Concepts: The successful development of drugs based on the indazole scaffold validates the core principles of medicinal chemistry, such as the privileged structure concept and the effectiveness of integrated computational and experimental design strategies.
In essence, the study of compounds like this compound serves as a case study that reinforces foundational principles while simultaneously pushing the boundaries of drug discovery and our understanding of how small molecules can modulate biological function. pnrjournal.comaustinpublishinggroup.com
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
